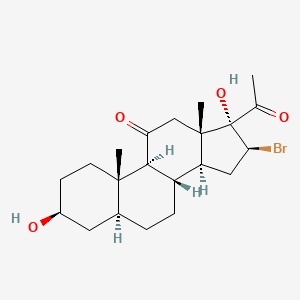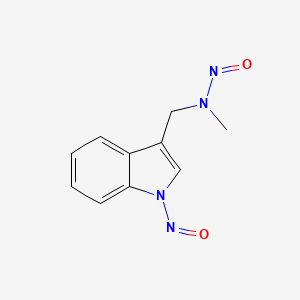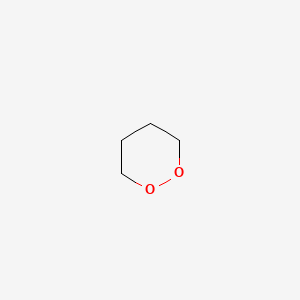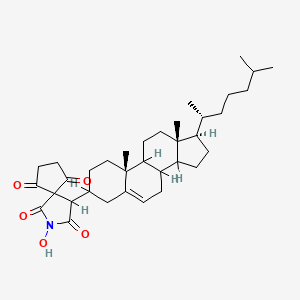
7-(Trifluoromethyl)-4-quinolinol
Overview
Description
7-(Trifluoromethyl)-4-quinolinol is a chemical compound with the molecular formula C10H6F3N . It is also known as 7-Trifluoromethylquinoline . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)-4-quinolinol involves various chemical reactions. For instance, a series of 7-(Trifluoromethyl) substituted indolizine was synthesized using a one-pot method . Spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR, and HRMS were used for the structure confirmation of newly synthesized compounds .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)-4-quinolinol can be analyzed using various spectroscopic techniques. For example, vibrational, NLO, NBO, FMO, NMR substance move, and an auxiliary investigation of 2,3,5,6-tetrachloro-p-benzoquinone, utilizing quantum computational figuring, are performed .
Chemical Reactions Analysis
7-(Trifluoromethyl)-4-quinolinol can undergo various chemical reactions. For instance, it can participate in oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This reaction is used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol include a molecular weight of 197.16 g/mol and a topological polar surface area of 12.9 Ų . It also has a molecular formula of C10H6F3N .
Scientific Research Applications
Antimicrobial Studies
The compound has been used in the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives . These derivatives have been screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum . Some of these compounds showed significant antimicrobial activity against all the tested microorganisms .
Antituberculosis Agents
Among all the compounds synthesized using 7-(Trifluoromethyl)-4-quinolinol, some showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis . This indicates that these compounds can be possible future antituberculosis agents .
Synthesis of N-Alkyl Derivatives
7-(Trifluoromethyl)-4-quinolinol has been used in the synthesis of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives . These newly synthesized compounds were characterized by spectral studies .
Fluorometric Assay of Proteolytic Enzymes
7-(Trifluoromethyl)-4-quinolinol is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids .
Laser Dye
This compound is suitable as a laser dye . It can be used in various applications that require laser technology .
PI3K Inhibitor
The trifluoromethyl group, which is present in 7-(Trifluoromethyl)-4-quinolinol, is found in Alpelisib , a drug used to inhibit PI3Ks . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
Future Directions
The future directions of research on 7-(Trifluoromethyl)-4-quinolinol could involve further studies on its synthesis, chemical reactions, and potential applications. The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade , indicating potential future research directions in this field.
Mechanism of Action
Target of Action
It’s worth noting that many trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in many drugs can enhance certain properties such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-(Trifluoromethyl)-4-quinolinol may interact with its targets in a similar manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It’s known that the degradation of fluorinated drugs in the environment can occur through chemical and microbial pathways . This suggests that 7-(Trifluoromethyl)-4-quinolinol may also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group can affect the pharmacokinetics of a drug . For example, it can enhance the drug’s metabolic stability, which could impact its bioavailability .
Result of Action
It’s known that the trifluoromethyl group in many drugs can enhance certain properties such as lipophilicity, metabolic stability, and potency . This suggests that 7-(Trifluoromethyl)-4-quinolinol may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the degradation of fluorinated drugs in the environment can occur through chemical and microbial pathways . This suggests that environmental factors such as the presence of certain chemicals or microbes could potentially influence the action of 7-(Trifluoromethyl)-4-quinolinol.
properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLFJSQLPTCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185973 | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-4-quinolinol | |
CAS RN |
93516-03-1, 322-97-4 | |
| Record name | 7-(Trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93516-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Trifluoromethyl)-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093516031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 322-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(trifluorophenyl)quinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



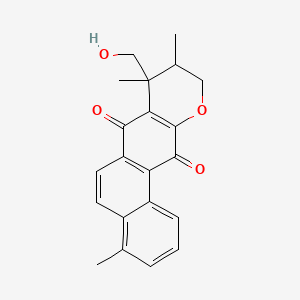

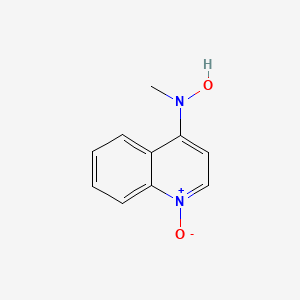
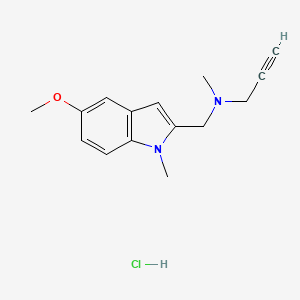


![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
